3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole

Lipophilicity LogP Partition coefficient

3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS 17843-09-3) is a fully saturated, silicon-containing benzotriazole derivative with the molecular formula C₁₀H₁₉N₃Si and a molecular weight of 209.36 g/mol. The compound features a trimethylsilyl (TMS) group attached at N1 of the benzotriazole ring, fused to a hexahydro-4,7-methano (norbornane-type) scaffold.

Molecular Formula C10H19N3Si
Molecular Weight 209.36 g/mol
CAS No. 17843-09-3
Cat. No. B097643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole
CAS17843-09-3
Molecular FormulaC10H19N3Si
Molecular Weight209.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C2C3CCC(C3)C2N=N1
InChIInChI=1S/C10H19N3Si/c1-14(2,3)13-10-8-5-4-7(6-8)9(10)11-12-13/h7-10H,4-6H2,1-3H3
InChIKeyWMHDGAHLMMBTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS 17843-09-3) – Procurement-Relevant Physicochemical and Regulatory Identity


3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS 17843-09-3) is a fully saturated, silicon-containing benzotriazole derivative with the molecular formula C₁₀H₁₉N₃Si and a molecular weight of 209.36 g/mol . The compound features a trimethylsilyl (TMS) group attached at N1 of the benzotriazole ring, fused to a hexahydro-4,7-methano (norbornane-type) scaffold . This saturated tricyclic core distinguishes it from the broader class of aromatic benzotriazoles used industrially as corrosion inhibitors and UV stabilizers. The compound is listed on the EPA TSCA Inventory with an INACTIVE commercial status, indicating no current high-volume manufacturing activity in the United States .

Why Generic Substitution Fails for 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS 17843-09-3)


Substitution of this compound with a generic aromatic benzotriazole or even a structurally related TMS-benzotriazole derivative is not straightforward due to a combination of physicochemical, structural, and regulatory factors that directly impact experimental reproducibility and procurement decisions. The saturated hexahydro-4,7-methano core eliminates the UV absorption band characteristic of aromatic benzotriazoles, altering both spectrophotometric behavior and photochemical reactivity . The trimethylsilyl group modifies lipophilicity, volatility, and hydrolytic stability relative to non-silylated analogs, with downstream consequences for chromatographic behavior, extraction efficiency, and protecting-group strategy design . Furthermore, the compound's INACTIVE TSCA status introduces sourcing complexity that does not apply to commercially active benzotriazoles, requiring procurement teams to verify availability and lead times before committing to this specific structure .

Quantitative Differentiation Evidence for 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS 17843-09-3) vs. Comparators


Reduced Lipophilicity (LogP) Versus Unsaturated TMS-Benzotriazole (CAS 43183-36-4)

The saturated target compound exhibits a predicted ACD/LogP of 1.39, compared to a reported LogP of 2.11–2.60 for 1-(trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4), the closest commercially available TMS-benzotriazole analog . This lower lipophilicity predicts reduced retention in reversed-phase chromatographic systems (HPLC, LC-MS) and altered partition behavior in liquid-liquid extraction protocols relative to the unsaturated comparator .

Lipophilicity LogP Partition coefficient Chromatography

Higher Density Versus Unsaturated TMS-Benzotriazole (CAS 43183-36-4)

The target compound has a predicted density of 1.27 g/cm³, whereas 1-(trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4) has an experimentally measured density of 1.054 g/mL at 25 °C . This roughly 20% higher density reflects the compact hexahydro-4,7-methano skeleton, which increases molecular packing relative to the planar aromatic comparator.

Density Volumetric properties Formulation

Reduced Polar Surface Area (PSA) Versus Parent 1H-Benzotriazole (CAS 95-14-7)

The target compound has a computed topological polar surface area (TPSA) of 28 Ų, compared to 41.6 Ų for the parent 1H-benzotriazole (CAS 95-14-7) . For context, the comparator 1-(trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4) has a PSA of 30.71 Ų . The TMS substitution and saturation both reduce the polar surface area relative to the parent, with implications for passive membrane permeability and chromatographic retention.

Polar surface area Membrane permeability Drug design Chromatography

Absence of Aromatic UV Chromophore Versus Aromatic Benzotriazoles

In contrast to aromatic benzotriazoles such as 1H-benzotriazole (CAS 95-14-7) and commercial UV absorbers (e.g., Tinuvin 328, UV-329) that exhibit strong UV absorption (λₐ₆ₛ ≈ 250–350 nm for Tinuvin 328 ), the saturated hexahydro-4,7-methano core of the target compound lacks extended π-conjugation. The dominant chromophore is the isolated N=N bond of the triazole ring, which substantially reduces UV absorption above ~300 nm.

UV absorption Spectrophotometry Photostability Spectroscopic interference

Regulatory Sourcing Differentiation: INACTIVE TSCA Status Versus Commercially Active Benzotriazoles

The EPA Substance Registry Services lists CAS 17843-09-3 as having an INACTIVE TSCA Commercial Activity Status as of the 2024 CDR reporting period . This contrasts with widely used benzotriazole derivatives such as 1H-benzotriazole (CAS 95-14-7) and 1-(trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4), which are commercially active and available from multiple vendors. The INACTIVE designation means this substance is not currently being manufactured or imported above reporting thresholds in the United States.

TSCA Regulatory compliance Sourcing Supply chain

Evidence-Backed Application Scenarios for 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS 17843-09-3)


UV-Transparent Synthetic Intermediate for Photochemical Reaction Screening

The saturated hexahydro-4,7-methano core eliminates the aromatic UV absorption band (300–400 nm) that interferes with UV-Vis-based reaction monitoring in aromatic benzotriazole derivatives . This compound is therefore a preferred synthetic intermediate when the TMS group is needed as a protecting or directing group, but the reaction progress must be monitored spectrophotometrically in the near-UV region. In fluoride-catalyzed desilylation reactions—a well-established transformation for TMS-benzotriazoles —the absence of background absorbance from the benzotriazole scaffold enables cleaner kinetic analysis than that achievable with aromatic TMS-benzotriazoles.

Chromatography Method Development Requiring Predictable Reversed-Phase Retention

With a predicted LogP of 1.39 , this compound elutes significantly earlier in reversed-phase HPLC (C18) gradients than the unsaturated comparator 1-(trimethylsilyl)-1H-benzotriazole (LogP 2.11–2.60) . Analytical chemists developing LC-MS methods for TMS-benzotriazole intermediates can exploit this retention difference to resolve this saturated derivative from aromatic TMS-benzotriazoles that may co-occur in reaction mixtures. The lower lipophilicity also simplifies aqueous-phase work-up, reducing solvent consumption relative to the extraction of more lipophilic benzotriazole analogs.

Membrane Permeability Screening in Cellular Assays

The computed topological polar surface area of 28 Ų is substantially lower than that of the parent 1H-benzotriazole (41.6 Ų) , predicting improved passive membrane permeability. In cell-based screening cascades where benzotriazole-containing probe molecules are evaluated for intracellular target engagement, this reduced PSA may translate to enhanced cellular uptake kinetics. Researchers prioritizing membrane-permeable benzotriazole scaffolds should consider this compound over more polar, non-silylated alternatives for assays where intracellular accumulation is a critical performance parameter.

Specialty Procurement Requiring Custom Synthesis Due to TSCA INACTIVE Status

The EPA TSCA Inventory lists this compound as INACTIVE as of the 2024 CDR reporting period , confirming it is not currently manufactured or imported in the United States at reportable volumes. This distinguishes it from commercially active benzotriazoles available from major catalog suppliers. Procurement teams must plan for custom synthesis or international sourcing, which may be advantageous when a non-commodity, structurally unique TMS-benzotriazole is required for patent-protected synthetic routes where commercial availability of the exact intermediate must be documented as limited for novelty arguments.

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